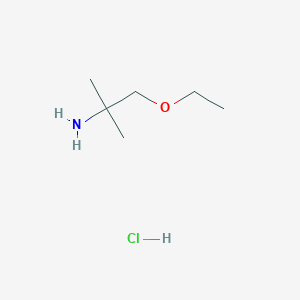

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride

Overview

Description

2-Ethoxy-1,1-dimethylethyl)amine hydrochloride (EEDMH) is an organic compound that is widely used in various scientific fields such as organic synthesis, inorganic synthesis, and medicinal chemistry. EEDMH is an important intermediate compound in the synthesis of various drugs and other compounds. It is also used in the synthesis of various polymers and in the pharmaceutical industry. In addition, EEDMH is used in the manufacture of biocides and insecticides, as well as in the production of surfactants.

Scientific Research Applications

CO2 Capture and Environmental Applications

Sterically Hindered Amines for CO2 Absorption : Sterically hindered amines like 2-[(1,1-dimethylethyl)amino]ethanol have shown efficient reversible interaction with CO2, forming zwitterionic carbonate species. This could lead to CO2 capture at lower temperatures compared to other alkanolamines, with significant environmental implications (Im et al., 2011).

Synthesis of New Solvents for Lipid Extraction : Polyethoxylated tertiary amines have been synthesized for use as Switchable Hydrophilicity Solvents (SHS) in lipid extraction from algal cultures. This bypasses traditional harvesting and de-watering steps, offering a more efficient process for lipid recovery (Samorì et al., 2014).

Aminosilane Adsorption and Reactivity on Silica Surfaces : The gas-phase reaction of aminosilanes with silica, in the presence of amine catalysts, has been studied to understand adsorption mechanisms. This research provides insights into surface chemistry and potential applications in material sciences (White & Tripp, 2000).

Pharmaceutical and Drug Delivery Research

Chitosan Hydrogels for Drug Delivery : Tris(2-(2-formylphenoxy)ethyl)amine was used to create pH- and thermo-responsive chitosan hydrogels for drug delivery. These hydrogels exhibited controlled release behavior and could expand the scope of hydrogel applications in targeted drug delivery (Karimi et al., 2018).

Bupropion Hydrochloride Polymorphism : Crystalline bupropion hydrochloride, which includes (±)1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride, undergoes solid-solid conversion to different polymorphic forms. This research is crucial for understanding the stability and effectiveness of pharmaceutical compounds (Maccaroni et al., 2012).

Chemical Synthesis and Characterization

Synthesis of Polyethoxylated Tertiary Amines : Polyethoxylated tertiary amines are synthesized for various applications, including as solvents and intermediates in chemical reactions. Their synthesis and characterizations are vital for developing new materials and chemical processes (Bütün et al., 2001).

Orthometalation of Primary Amines : The study of orthometalation of primary amines, including those related to (2-ethoxy-1,1-dimethylethyl)amine, provides insights into organometallic chemistry, potentially useful in catalyst development and synthesis of complex molecules (Vicente et al., 1997).

properties

IUPAC Name |

1-ethoxy-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-8-5-6(2,3)7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMBQFXOCRPJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)

![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)